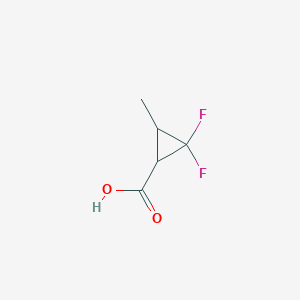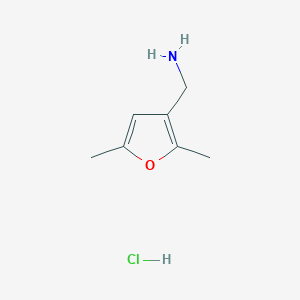
2-Chloro-5,8-difluoroquinoline
Übersicht
Beschreibung
2-Chloro-5,8-difluoroquinoline is a heterocyclic compound . It has a molecular weight of 199.59 . The IUPAC name for this compound is 2-chloro-5,8-difluoroquinoline .
Synthesis Analysis
The synthesis of fluorinated quinolines like 2-Chloro-5,8-difluoroquinoline involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The InChI code for 2-Chloro-5,8-difluoroquinoline is 1S/C9H4ClF2N/c10-8-4-1-5-6(11)2-3-7(12)9(5)13-8/h1-4H . The key for this InChI code is HKRAINCXBRRYLJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-5,8-difluoroquinoline is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
2-Chloro-5,8-difluoroquinoline is a heterocyclic compound that has received significant attention in scientific research. It’s a type of fluorinated quinoline , and fluorinated quinolines have been studied extensively due to their unique properties .
-
Scientific Field: Synthetic Chemistry
- Application Summary : 2-Chloro-5,8-difluoroquinoline can be used as a building block in synthetic chemistry . It can be used in the synthesis of various complex molecules due to its reactivity .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Generally, it involves reactions such as cyclization, cycloaddition, displacements of halogen atoms or the diaza group, and direct fluorinations .
- Results or Outcomes : The outcomes of these synthetic procedures would be the formation of new compounds with potential applications in various fields such as medicine, agriculture, and materials science .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Fluorinated quinolines, such as 2-Chloro-5,8-difluoroquinoline, have found applications in medicinal chemistry . They are used as the basis for the development of new drugs due to their biological activity .
- Methods of Application : These compounds can be used in the synthesis of new drug molecules. The specific methods would depend on the target drug molecule .
- Results or Outcomes : The outcomes would be the development of new drugs with potential therapeutic effects. Some fluorinated quinolines have shown antibacterial, antineoplastic, and antiviral activities .
-
Scientific Field: Agriculture
- Application Summary : Some fluorinated quinolines have found application in agriculture . They can be used as pesticides or fungicides due to their biological activity .
- Methods of Application : These compounds can be synthesized and then applied to crops to protect them from pests or diseases .
- Results or Outcomes : The outcomes would be the protection of crops from pests or diseases, potentially leading to increased crop yields .
-
Scientific Field: Material Science
- Application Summary : Fluorinated quinolines, including 2-Chloro-5,8-difluoroquinoline, can be used in the synthesis of materials for liquid crystals .
- Methods of Application : These compounds can be synthesized and then used in the fabrication of liquid crystal displays .
- Results or Outcomes : The outcomes would be the development of new materials for liquid crystal displays, potentially leading to improved display technologies .
-
Scientific Field: Pharmaceutical Intermediates
- Application Summary : 2-Chloro-5,8-difluoroquinoline can be used as an intermediate in the synthesis of various pharmaceuticals .
- Methods of Application : The specific methods would depend on the target pharmaceutical molecule. It could involve various organic synthesis techniques .
- Results or Outcomes : The outcomes would be the development of new pharmaceuticals with potential therapeutic effects .
-
Scientific Field: Liquid Crystal Components
- Application Summary : A number of fluorinated quinolines, including 2-Chloro-5,8-difluoroquinoline, have found application as components for liquid crystals .
- Methods of Application : These compounds can be synthesized and then used in the fabrication of liquid crystal displays .
- Results or Outcomes : The outcomes would be the development of new materials for liquid crystal displays, potentially leading to improved display technologies .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-8-4-1-5-6(11)2-3-7(12)9(5)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRAINCXBRRYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,8-difluoroquinoline | |
CAS RN |
773148-82-6 | |
| Record name | 2-chloro-5,8-difluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)


![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)



![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)



![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)